13-Hydroxyoctadeca-9,11-dienoic acid
Overview
Description
13-Hydroxyoctadeca-9,11-dienoic acid is a natural product found in Hernandia ovigera, Lithothamnion corallioides, and Deprea subtriflora with data available.
Scientific Research Applications
Chemoenzymatic Synthesis
The synthesis of (S)-13-hydroxyoctadeca-(9Z, 11E)-dienoic acid was achieved through a nine-step process starting from (E)-2-octenal. This involved using hydroxynitrile lyase from Hevea brasiliensis for conversion, showcasing an application in organic synthesis (Johnson & Griengl, 1997).
Influence on Platelet Metabolism
13-Hydroxyoctadeca-9,11-dienoic acid (13-HODE) demonstrates an ability to inhibit thromboxane A2 synthesis in human platelets. It also stimulates the production of 12-HETE, indicating a role in modulating platelet function and potentially impacting blood coagulation (Setty, Berger, & Stuart, 1987).
Taste Contribution in Food Products
This compound has been quantified in commercial pea-protein isolates, contributing to the bitter taste. This highlights its relevance in food chemistry and taste profiling (Gläser et al., 2021).
Role in Peroxygenase Catalysis
Studies on the reaction of fatty acid hydroperoxides with soybean peroxygenase have identified the conversion of specific hydroperoxides to this compound. This sheds light on its role in enzymatic processes and possibly in plant biology (Blée et al., 1993).
Reactivity with Nitrite Ions
Research shows the reaction of hydroperoxy and hydroxy derivatives of this compound with nitrite ions, leading to various products. This is significant for understanding chemical interactions under certain conditions (Napolitano et al., 2002).
Discovery from Natural Sources
The compound was isolated from a fungus belonging to the genus Filoboletus, named Filoboletic acid. It displayed antiviral properties, indicating its potential in biomedical research (Simon, Anke, & Sterner, 1994).
Interaction with Amino Acids
Investigations into the degradation of phenylalanine initiated by lipid hydroperoxides and their secondary and tertiary oxidation products included methyl 13-hydroxyoctadeca-9,11-dienoate. This research is crucial for understanding lipid-protein interactions (Zamora, Gallardo, & Hidalgo, 2008).
Analysis in Human Skin
This compound was identified in the surface lipids of normal human skin, implying its formation from an ω-6 oxygenase. This is relevant for dermatological research and understanding skin physiology (Baer, Costello, & Green, 1991).
Properties
IUPAC Name |
13-hydroxyoctadeca-9,11-dienoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICUWMFWZBIFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863503 | |
Record name | 13-Hydroxyoctadeca-9,11-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5204-88-6 | |
Record name | 13-Hydroxy-9,11-octadecadienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5204-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13-Hydroxyoctadeca-9,11-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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